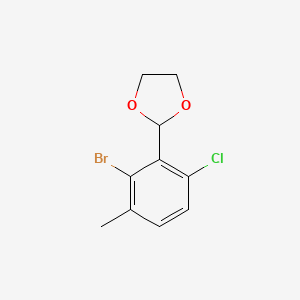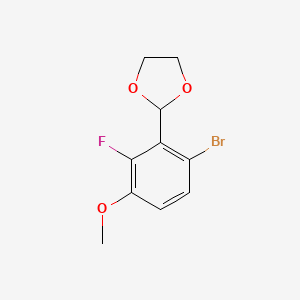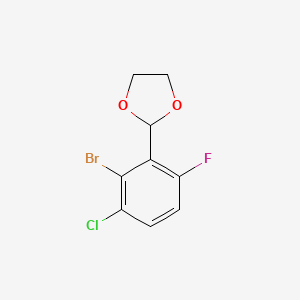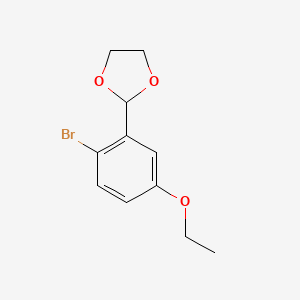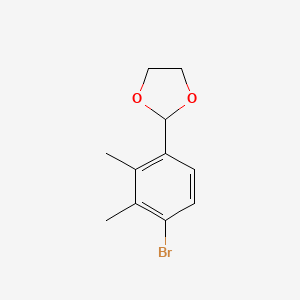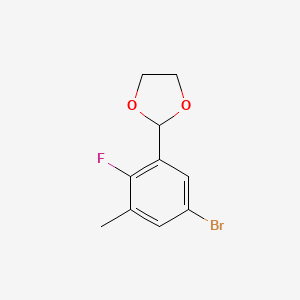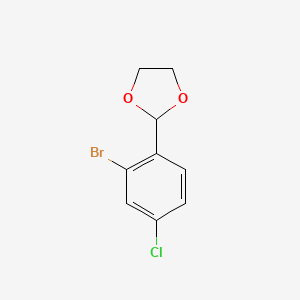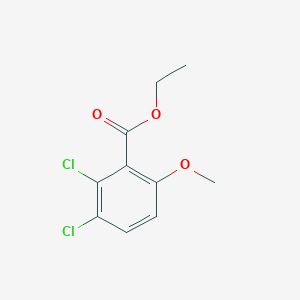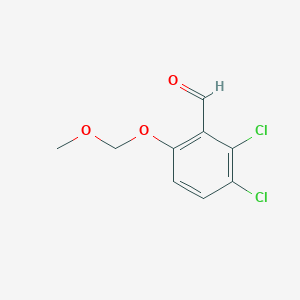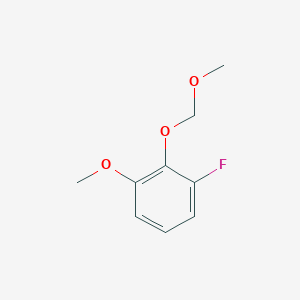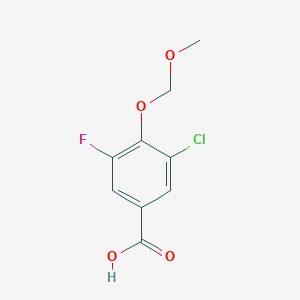
2'-Bromo-4-methyl-4'-(trifluoromethoxy)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-methylaniline is a chemical compound with the molecular formula C7H8BrN . It is used in various chemical reactions .
Synthesis Analysis
The N-(3,5-Dichlorophenyl) naphthaldimine was obtained from the reaction of 2-hydroxynaphthalene-1-carbaldehyde (0.01 mol) with a solution of 2-bromo-4-methylaniline (0.01 mol) in 40 ml of ethanol .Molecular Structure Analysis
The molecular weight of 2-Bromo-4-methylaniline is 186.052 g/mol . The IUPAC name for this compound is 2-bromo-4-methylaniline .Chemical Reactions Analysis
The reaction of 2-bromo-4-methylaniline was quite clean, albeit 3,4-diaminotoluene was isolated just in 37% yield after flash chromatography on silica gel . The bromomethylquinoline starting material 16 was synthesized in two steps using an optimized process route by condensing 2-bromo-4-methylaniline .Physical And Chemical Properties Analysis
2-Bromo-4-methylaniline is insoluble in water .Wissenschaftliche Forschungsanwendungen
2'-Bromo-4-methyl-4'-(trifluoromethoxy)-1,1'-biphenyl has been studied for its potential applications in organic synthesis, drug discovery, and materials science. It has been used as a precursor for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, this compound has been studied for its potential applications in the synthesis of polymers and other materials.
Wirkmechanismus
2'-Bromo-4-methyl-4'-(trifluoromethoxy)-1,1'-biphenyl is a brominated aromatic compound, meaning that it contains one or more bromine atoms in its structure. The presence of bromine atoms allows for the formation of covalent bonds with other molecules, which can lead to the formation of new molecules. In addition, the trifluoromethoxy group of this compound can act as a leaving group, allowing for the formation of new molecules through substitution reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have suggested that this compound may have potential anti-inflammatory and anti-cancer properties. In addition, this compound may have potential applications in the treatment of certain neurological disorders, such as Alzheimer’s and Parkinson’s diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2'-Bromo-4-methyl-4'-(trifluoromethoxy)-1,1'-biphenyl in laboratory experiments include its low toxicity, low cost, and ease of synthesis. In addition, this compound is a relatively stable compound, meaning that it is not easily degraded or decomposed. However, this compound is highly reactive, meaning that it must be handled with care in order to prevent unwanted side reactions.
Zukünftige Richtungen
Given its potential applications in organic synthesis, drug discovery, and materials science, 2'-Bromo-4-methyl-4'-(trifluoromethoxy)-1,1'-biphenyl may have a variety of potential future directions. For example, this compound may be used in the synthesis of new pharmaceuticals, agrochemicals, and dyes. In addition, this compound may be used in the development of new polymers and other materials. This compound may also be used in the study of biochemical and physiological processes, such as inflammation and cancer. Finally, this compound may be used in the study of neurological disorders, such as Alzheimer’s and Parkinson’s diseases.
Synthesemethoden
2'-Bromo-4-methyl-4'-(trifluoromethoxy)-1,1'-biphenyl can be synthesized using a variety of methods, including alkylation reactions, halogenation reactions, and palladium-catalyzed cross-coupling reactions. Alkylation reactions involve the reaction of an alkyl halide with an aromatic compound. Halogenation reactions involve the reaction of an aromatic compound with a halogen, such as bromine. The palladium-catalyzed cross-coupling reaction involves the reaction of two molecules, one with a palladium catalyst, to form a new molecule.
Eigenschaften
IUPAC Name |
2-bromo-1-(4-methylphenyl)-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3O/c1-9-2-4-10(5-3-9)12-7-6-11(8-13(12)15)19-14(16,17)18/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLMSVFLAOONLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)OC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


